

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (+)-Neomenthol

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Compound of Interest

Compound Name: (+)-Neomenthol

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This guide provides a comprehensive analysis of the spectroscopic data for **(+)-neomenthol**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental methodologies, and presents a logical workflow for structural elucidation using spectroscopic techniques.

Spectroscopic Data Summary

The structural identification of **(+)-neomenthol**, a monoterpenoid alcohol, is definitively achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these techniques are summarized below.

Table 1: ^1H NMR Spectroscopic Data for **(+)-Neomenthol**

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.11	Broad Singlet	1H	H-COH
~1.84	Multiplet	1H	Isopropyl CH
~1.72	Multiplet	2H	Cyclohexane CH ₂
~1.53	Multiplet	1H	Cyclohexane CH
~1.28	Multiplet	2H	Cyclohexane CH ₂
~1.08	Multiplet	2H	Cyclohexane CH ₂
~0.96	Doublet	3H	Isopropyl CH ₃
~0.92	Doublet	3H	Isopropyl CH ₃
~0.87	Doublet	3H	Methyl-cyclohexane CH ₃

Data compiled from various sources.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **(+)-Neomenthol**

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ) ppm	Carbon Type (DEPT)	Assignment
67.57	CH	C1 (CHOH)
47.88	CH	C2 (CH-isopropyl)
42.50	CH ₂	C6
34.99	CH ₂	C4
29.05	CH	C5 (CH-methyl)
25.72	CH	Isopropyl CH
24.09	CH ₂	C3
22.28	CH ₃	Methyl on Cyclohexane
21.10	CH ₃	Isopropyl CH ₃
20.64	CH ₃	Isopropyl CH ₃

Data sourced from NOP - Sustainability in the organic chemistry lab course.[\[3\]](#)

Table 3: Infrared (IR) Spectroscopy Data for **(+)-Neomenthol**

Sample Preparation: Liquid Film

Frequency (cm ⁻¹)	Intensity	Bond Vibration
3500 - 3200	Strong, Broad	O-H Stretch (Alcohol)
~2960 - 2850	Strong, Sharp	C-H Stretch (sp ³ Hybridized)
1260 - 1050	Strong	C-O Stretch (Secondary Alcohol)

Characteristic absorption regions for alcohols.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Mass Spectrometry (MS) Data for **(+)-Neomenthol**

Ionization Method: Electron Ionization (EI)

m/z Ratio	Interpretation
156	Molecular Ion (M^+)
138	$[M - H_2O]^+$ (Loss of water)
113	$[M - C_3H_7]^+$ (α -cleavage, loss of isopropyl radical)

Molecular weight is 156.27 g/mol .[\[7\]](#)[\[8\]](#) Fragmentation patterns are characteristic of alcohols.
[\[9\]](#)[\[10\]](#)

Detailed Methodologies

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The objective of NMR spectroscopy in this context is to determine the carbon-hydrogen framework of the molecule.[\[11\]](#)[\[12\]](#)

- **Sample Preparation:** A sample of **(+)-neomenthol** (typically 5-20 mg for 1H NMR, 20-50 mg for ^{13}C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d ($CDCl_3$).[\[13\]](#) The solvent must completely dissolve the analyte.
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is often added to the solvent to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm).
- **Data Acquisition:** The prepared sample in a 5 mm NMR tube is placed into the NMR spectrometer.[\[13\]](#) The experiment begins by locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[\[13\]](#) Standard 1D experiments include 1H NMR, ^{13}C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH_2 , and CH_3 groups.[\[14\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule, based on the absorption of infrared radiation which excites molecular vibrations.^[15]

- **Sample Preparation:** For a liquid sample like **(+)-neomenthol**, the simplest method is to prepare a "neat" sample.^[15] This involves placing one or two drops of the pure liquid between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. The plates are then pressed together to form a thin liquid film.
- **Data Acquisition:** The sample holder with the salt plates is placed in the path of the IR beam within the spectrometer. A spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} , plotting transmittance or absorbance against wavenumber.
- **Interpretation:** The presence of a strong, broad absorption band in the 3500-3200 cm^{-1} region is a definitive indicator of an alcohol's O-H group.^{[4][5]} A strong band in the 1260-1050 cm^{-1} region corresponds to the C-O stretching vibration.^[4]

Mass Spectrometry (MS)

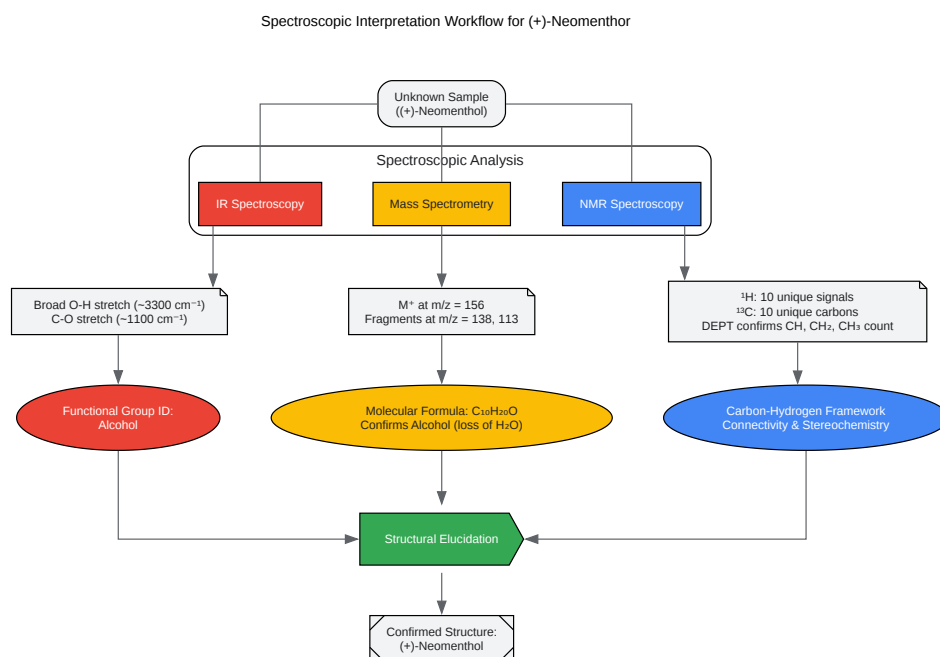
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

- **Sample Introduction and Ionization:** The sample is injected into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (Electron Ionization - EI). This process removes an electron from the molecule to form a molecular ion (M^+).
- **Fragmentation:** The high energy of the ionization process causes the molecular ion to break apart into smaller, charged fragments. For alcohols, two primary fragmentation pathways are common:
 - **Alpha-Cleavage:** The bond between the carbinol carbon (the carbon bearing the -OH group) and an adjacent carbon is broken.^{[6][9][10]}
 - **Dehydration:** A molecule of water is eliminated, resulting in a fragment with a mass 18 units less than the molecular ion.^{[6][9][10]}
- **Detection:** The positively charged ions (the molecular ion and its fragments) are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. A detector

records the abundance of each ion, generating a mass spectrum.

Visualization of the Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and structural elucidation of **(+)-neomenthol**.



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Caption: Logical workflow for the identification of **(+)-Neomenthol**.

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